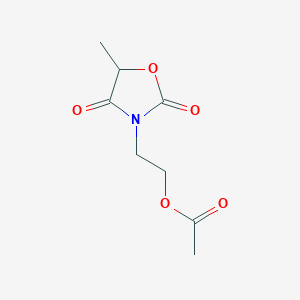
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate is an organic compound with the molecular formula C8H11NO5. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in pharmaceuticals and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate typically involves the reaction of 5-methyl-2,4-dioxo-1,3-oxazolidine with ethyl acetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of oxazolidinone.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted oxazolidinones.
Scientific Research Applications
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism by which 2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls, leading to antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propanyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
- 2-(1,3-Oxazolidin-3-yl)ethyl methacrylate
- Benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
Uniqueness
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate is unique due to its specific structural features and reactivity profile. Its acetate group provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Additionally, its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
666832-62-8 |
|---|---|
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-(5-methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate |
InChI |
InChI=1S/C8H11NO5/c1-5-7(11)9(8(12)14-5)3-4-13-6(2)10/h5H,3-4H2,1-2H3 |
InChI Key |
UHFYVKZGYPMIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)O1)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















